4-tert-Butyl-L-phenylalanine
Overview
Description
4-tert-Butyl-L-Phenylalanine (4-t-BPA) is an artificial amino acid derivative synthesized from L-phenylalanine and tert-butyl alcohol. It is a chiral compound, meaning that it has two stereoisomers, and is used as a building block in peptide synthesis. 4-t-BPA has numerous applications in the field of biochemistry, including protein synthesis, enzyme inhibition, and drug design.
Scientific Research Applications
Peptide Synthesis
L-4-TERT-BUTYL-PHE: is widely used in the field of peptide synthesis . Its bulky tert-butyl group can provide steric hindrance, which is beneficial in the synthesis of peptides with specific secondary structures. This can be particularly useful in the design of therapeutic peptides that require a defined conformation for their biological activity.
Pharmaceutical Research
In pharmaceutical research, (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid is explored for its potential to modify the pharmacokinetic properties of drug molecules . The incorporation of this compound into drug designs can improve the metabolic stability of the pharmaceuticals, potentially leading to drugs with longer half-lives.
Material Science
4-tert-Butyl-L-phenylalanine: finds applications in material science, particularly in the development of novel polymers . The tert-butyl group can influence the physical properties of polymers, such as their thermal stability and solubility, making this compound a valuable monomer in polymer chemistry.
Bioconversion Studies
Research involving bioconversion processes utilizes (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid to study the transformation of compounds by biological systems . This can lead to the discovery of new metabolic pathways and the development of biocatalysis processes.
Analytical Chemistry
In analytical chemistry, H-PHE(4-TBU)-OH can be used as a standard or reference compound in chromatography and mass spectrometry . Its unique structure allows for easy identification and quantification in complex mixtures.
Chemical Synthesis
The compound is also a key intermediate in the synthesis of more complex organic molecules . Its presence in a synthetic route can introduce the tert-butyl phenyl group into target molecules, which can be a crucial step in the synthesis of certain pharmaceuticals or organic materials.
Enzyme Inhibition Studies
L-4-TERT-BUTYL-PHE: is used in enzyme inhibition studies to understand the interaction between enzymes and substrates . By studying how this compound affects enzyme activity, researchers can gain insights into enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases.
Antioxidant Research
Finally, this compound’s tert-butyl group is known for its antioxidant properties . It is used in studies aiming to understand oxidative stress and the role of antioxidants in preventing cellular damage.
properties
IUPAC Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375923 | |
Record name | 4-tert-Butyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-L-phenylalanine | |
CAS RN |
82372-74-5 | |
Record name | p-tert-Butylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TERT-BUTYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.